molecular formula C12H8FN5O B10918951 N-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10918951
M. Wt: 257.22 g/mol
InChI Key: GOZIDWFXMGVMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is known for its unique structural features, which include a triazolo-pyrimidine core fused with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to the presence of the fluorophenyl group, which enhances its biological activity and stability. This unique feature makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H8FN5O

Molecular Weight

257.22 g/mol

IUPAC Name

N-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H8FN5O/c13-8-2-4-9(5-3-8)15-11(19)10-16-12-14-6-1-7-18(12)17-10/h1-7H,(H,15,19)

InChI Key

GOZIDWFXMGVMSL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)F)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.